molecular formula C10H9NO2 B1375651 4-Acetyl-3-methoxybenzonitrile CAS No. 14221-78-4

4-Acetyl-3-methoxybenzonitrile

Cat. No.: B1375651
CAS No.: 14221-78-4
M. Wt: 175.18 g/mol
InChI Key: PUAYBCFNCMTGIV-UHFFFAOYSA-N
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Description

4-Acetyl-3-methoxybenzonitrile is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It is characterized by the presence of an acetyl group, a methoxy group, and a nitrile group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetyl-3-methoxybenzonitrile can be synthesized through several methods. One common method involves the bromination of 3-methoxybenzonitrile followed by acetylation. The reaction typically uses bromine and a solvent like ethylene dichloride, with the temperature controlled at around 80°C . Another method involves the use of diisopropylaminoborane in the presence of lithium borohydride to reduce nitriles .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and acetylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-3-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or diisopropylaminoborane are used.

    Substitution: Substitution reactions often use reagents like sodium methoxide or other nucleophiles.

Major Products:

    Oxidation: Produces acids or ketones.

    Reduction: Produces amines.

    Substitution: Produces various substituted benzene derivatives.

Scientific Research Applications

4-Acetyl-3-methoxybenzonitrile is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-acetyl-3-methoxybenzonitrile involves its interaction with various molecular targets. The acetyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The nitrile group can undergo hydrolysis to form amides, which can further interact with biological molecules. These interactions can affect metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Uniqueness: 4-Acetyl-3-methoxybenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both acetyl and methoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-acetyl-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)9-4-3-8(6-11)5-10(9)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAYBCFNCMTGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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